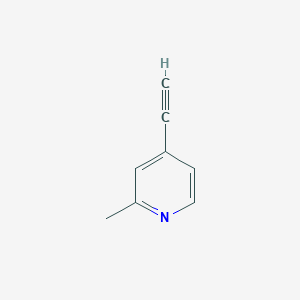

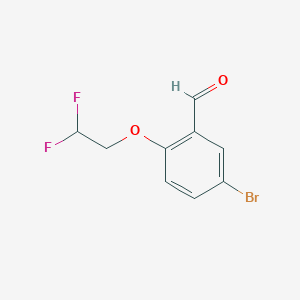

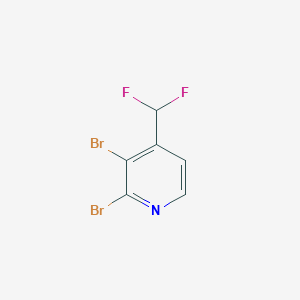

![molecular formula C11H17N5O B1399229 1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone CAS No. 1316217-80-7](/img/structure/B1399229.png)

1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone

Overview

Description

The compound “1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone” is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . This class of compounds has been identified as a “privileged motif” in medicinal chemistry, providing potent ligands for numerous receptors .

Synthesis Analysis

The synthesis of these compounds involves the use of commercially available nonexpensive reagents . A method for synthesizing a similar compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride, has been patented . The synthesis route is simple and does not produce a large quantity of byproducts, making it favorable for industrial production .Molecular Structure Analysis

The molecular structure of these compounds includes a 1,2,4-triazole and a piperazine, both of which are elements of the condensed system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include intermolecular cyclization and 1,3-dipolar cycloaddition .Scientific Research Applications

Medicinal Chemistry Building Blocks

The compound serves as a building block in medicinal chemistry, providing quick access to target derivatives from commercially available reagents .

NK-3 Receptor Antagonists

It has potential use as a selective NK-3 receptor antagonist, which could be beneficial in therapeutic treatments for NK-3 receptor-mediated disorders .

Antibacterial Activity

Some derivatives have shown antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli .

Mechanism of Action

Target of Action

It is part of a class of compounds known as 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines (thtp), which have been identified as potent ligands for numerous receptors . These receptors are often the targets of therapeutic agents or their precursors .

Mode of Action

Compounds in the thtp class are known to interact with their targets, leading to changes that can have therapeutic effects

Biochemical Pathways

Compounds in the thtp class are known to impact various biochemical mechanisms . These impacts can shed light on the downstream effects of the compound’s action.

Result of Action

Compounds in the thtp class are known to have significant effects at the molecular and cellular levels . These effects can contribute to the compound’s overall therapeutic potential.

Action Environment

Such factors can significantly impact the effectiveness of compounds in the thtp class

Future Directions

The development of the piperazine-fused triazoles, including “1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone”, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

properties

IUPAC Name |

1-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O/c1-8(17)15-5-2-3-9(15)11-14-13-10-7-12-4-6-16(10)11/h9,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHDJGMQABIJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C2=NN=C3N2CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

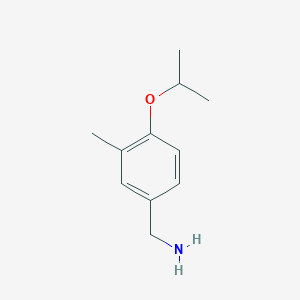

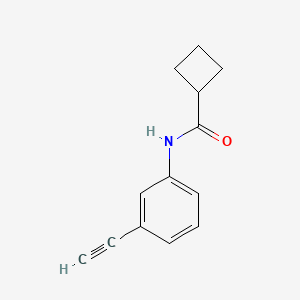

![Methyl 4-[(4-bromophenyl)methoxy]benzoate](/img/structure/B1399156.png)

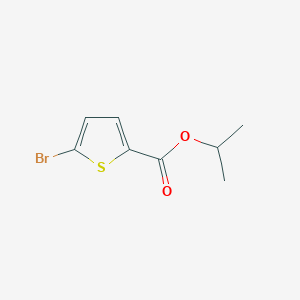

![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1399160.png)

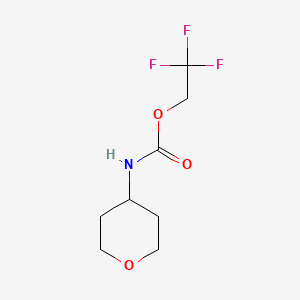

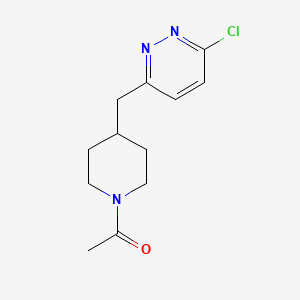

![3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one](/img/structure/B1399169.png)